molecular formula C11H12BrN3O B1383659 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-95-5

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1383659
CAS No.: 1416713-95-5
M. Wt: 282.14 g/mol
InChI Key: FGNKYLRTNDVIHU-UHFFFAOYSA-N
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Description

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine (CAS 1416713-09-1) is a halogenated heterocyclic compound with a molecular formula of C 11 H 11 BrClN 3 O and a molecular weight of 316.58 g/mol . It features a complex bicyclic pyrazolo[3,4-c]pyridine scaffold, which is a fused system of pyrazole and pyridine rings, creating a planar or near-planar aromatic structure . The molecule is substituted with a bromine atom at position 3 and a chlorine atom at position 4, which creates a distinctive electronic environment ideal for further synthetic elaboration via metal-catalyzed cross-coupling reactions and nucleophilic substitutions . The tetrahydro-2H-pyran-2-yl (THP) group attached to the N1 position acts as a protective moiety, enhancing the compound's stability and solubility during synthetic transformations while also locking the tautomeric state of the heterocyclic core . This compound serves as a versatile and crucial synthetic intermediate, or building block, for medicinal chemists. It is designed for the research and development of novel therapeutic agents, particularly in the construction of more complex molecules that may exhibit biological activity . The pyrazolo[3,4-c]pyridine core is of significant interest in biomedical research due to its structural resemblance to purine bases, and related analogs have been investigated in various patent applications for their potential therapeutic uses . Researchers value this compound for its multi-vector functionalization capabilities, allowing for selective modifications at different positions on the heterocyclic framework . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-11-8-4-5-13-7-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNKYLRTNDVIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrN3O
  • CAS Number : 1416714-63-0
  • Molecular Weight : 312.17 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired heterocyclic structure. The presence of the tetrahydro-pyran moiety is critical for enhancing the compound's biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies :
    • In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The IC50 values ranged from 28.8 to 124.6 µM, indicating a promising therapeutic index compared to conventional chemotherapeutics .
  • Mechanism of Action :
    • Molecular docking studies have suggested that this compound acts as an inhibitor of key protein kinases involved in cancer progression, such as EGFR and MEK1. Binding affinities were reported with ΔG values averaging around -9.95 kcal/mol for MEK1, suggesting strong interactions within the active sites of these enzymes .

Other Biological Activities

Beyond anticancer properties, preliminary investigations indicate potential activities against other biological targets:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity, although further studies are required to elucidate their efficacy and mechanisms.

Study 1: Antitumor Hybrid Synthesis

A recent study synthesized a series of antitumor hybrids incorporating the pyrazolo[3,4-c]pyridine scaffold. The results demonstrated enhanced antiproliferative properties compared to their analogs. Notably, derivatives containing the pyrazolo structure exhibited superior binding affinities to cancer-related kinases .

Study 2: Structure–Activity Relationship (SAR)

Research focusing on SAR revealed that modifications in the pyrazolo ring significantly influenced the biological activity of related compounds. The presence of halogen atoms (like bromine) was found to enhance cytotoxicity against specific cancer cell lines .

Data Tables

Compound IC50 (µM) Target Kinase Binding Energy (kcal/mol)
3-Bromo-Pyrazolo28.8 - 124.6EGFR-10.68
Other Derivative>150MEK1-9.95

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core structure, substituent positions, protecting groups, and functional modifications. Key differences in reactivity, physicochemical properties, and applications are highlighted.

Positional Isomers and Core Variations

5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • Core : Pyrazolo[3,4-c]pyridine.
  • Substituents : Bromine at position 5, THP at position 1.
  • Key Differences : Bromine at position 5 alters electronic distribution and reactivity. This positional isomer may exhibit reduced cross-coupling efficiency compared to the 3-bromo derivative due to steric hindrance .
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Core : Pyrazolo[3,4-b]pyridine.
  • Substituents : Bromine at position 3, THP at position 1.
  • This impacts interactions in biological systems and synthetic versatility .
3-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
  • Core : Pyrazolo[3,4-b]pyridine.
  • Substituents : Bromine at position 3, fluorine at position 5, THP at position 1.
  • Key Differences : Fluorine’s electron-withdrawing nature increases electrophilicity at the bromine site, enhancing reactivity in Suzuki-Miyaura couplings. Predicted boiling point: 421.1±45.0°C .

Functional Group Modifications

3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • Modification : Methoxy group at position 5.
  • Increases lipophilicity (logP ~2.1) compared to non-substituted analogs .
5-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • Modification : Iodine at position 3, bromine at position 5.
  • Impact : Iodine’s larger atomic radius and polarizability make it superior for heavy-atom derivatization or radiolabeling. However, steric bulk may complicate synthetic steps .
4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
  • Modification : Trifluoromethyl at position 3, bromine at position 4.
  • Impact : The trifluoromethyl group’s strong electron-withdrawing effect activates the bromine for nucleophilic substitution. Lacks THP protection, increasing reactivity but reducing stability .

Protecting Group Variations

3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine
  • Protecting Group : Methyl instead of THP.
  • Impact : Smaller methyl group reduces steric hindrance, facilitating reactions at position 1. Lower molecular weight (212.05 g/mol ) improves solubility but decreases stability under acidic conditions .

Q & A

Q. What are the key synthetic routes for preparing 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step sequences involving cyclization, bromination, and protecting group strategies. For example, pyrazolo[3,4-c]pyridine scaffolds can be generated by reacting hydrazine derivatives with substituted pyridine precursors under reflux conditions (e.g., 110°C for 16 hours in anhydrous hydrazine) . Bromination is achieved using HBr or NBS, with Boc (tert-butoxycarbonyl) or THP (tetrahydro-2H-pyran-2-yl) groups protecting reactive nitrogen sites to prevent side reactions. Optimization involves adjusting stoichiometric ratios (e.g., 8.0 equiv hydrazine), catalysts (e.g., DMAP, Et₃N), and purification methods (e.g., column chromatography, recrystallization) to improve yields (up to 88% reported) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for verifying the core structure and substituent positions. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution (HRMS) confirms molecular weight and bromine isotope patterns. High-performance liquid chromatography (HPLC) or LC-MS monitors purity (>97% by HPLC), while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .

Q. What is the role of the tetrahydro-2H-pyran-2-yl (THP) group in this compound, and how does it influence reactivity?

The THP group acts as a protecting group for the pyrazole nitrogen, preventing unwanted nucleophilic substitution or oxidation during subsequent reactions. Its stability under acidic or basic conditions allows selective deprotection (e.g., using trifluoroacetic acid or HCl) after functionalization. However, acid-catalyzed deprotection may lead to unexpected side reactions, such as ipso-methylation, highlighting the need for controlled conditions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

The compound is toxic upon ingestion, inhalation, or skin contact. Key precautions include:

  • Using personal protective equipment (gloves, goggles, lab coats).
  • Working in a fume hood to avoid inhalation of dust/aerosols.
  • Storing in airtight containers away from heat and moisture. Emergency protocols include rinsing eyes with water (15+ minutes), decontaminating skin with soap/water, and immediate medical attention for ingestion .

Q. What are common derivatives of this compound, and how are they synthesized?

Derivatives include halogenated (e.g., 4-iodo), borylated (e.g., Suzuki-Miyaura cross-coupling precursors), and aryl-substituted analogs. For example, C-3 borylation using Pd catalysts enables further functionalization, while iodination at C-7 via TMPMgCl·LiCl metalation provides handles for diversification .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazolo[3,4-c]pyridine core be achieved for targeted modifications?

Sequential metalation strategies enable vectorial functionalization. For instance, C-3 can be borylated using Ir-catalyzed directed C–H activation, followed by Suzuki coupling with aryl halides. Subsequent C-7 iodination via Grignard reagents (TMPMgCl·LiCl) allows orthogonal modifications. Computational modeling (DFT) aids in predicting regioselectivity and transition states .

Q. What methodologies are used to evaluate the biological activity of this compound and its derivatives?

Antiproliferative activity is assessed using colorimetric assays (e.g., MTT or SRB) against cancer cell lines (e.g., HCT-116, MCF-7). IC₅₀ values are calculated from dose-response curves, while mechanistic studies include apoptosis assays (Annexin V staining) and cell-cycle analysis (flow cytometry). Structure-activity relationship (SAR) studies correlate substituent effects (e.g., electron-withdrawing groups at C-3 enhance cytotoxicity) .

Q. How do reaction mechanisms explain unexpected outcomes in synthetic pathways (e.g., ipso-methylation instead of deprotection)?

Acid-catalyzed THP deprotection with TFA may lead to ipso-methylation due to the thermodynamic stability of the 1H-pyrazolo[3,4-c]pyridine core. Computational studies (e.g., NBO analysis) reveal that methyl migration to N-1 is favored over N-2 due to lower activation energy. This underscores the importance of kinetic vs. thermodynamic control in reaction design .

Q. How can contradictory data in synthetic yields or product distributions be resolved?

Discrepancies often arise from impurities in starting materials, variable catalyst activity (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂), or moisture sensitivity. Systematic optimization using design of experiments (DoE) identifies critical parameters (e.g., temperature, solvent polarity). For example, THF vs. DMF may alter reaction rates in Suzuki couplings due to differing coordination effects .

Q. What computational tools are employed to predict the compound’s reactivity and interactions with biological targets?

Molecular docking (AutoDock, Glide) models binding to targets like GPR119 or kinases. QSAR models correlate electronic descriptors (HOMO/LUMO energies, Hammett constants) with bioactivity. Density functional theory (DFT) calculates transition-state geometries for mechanistic insights, while molecular dynamics (MD) simulations assess protein-ligand stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
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3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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